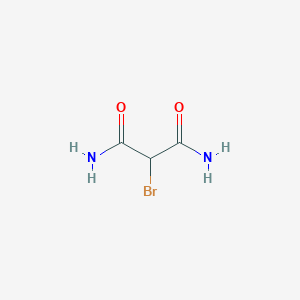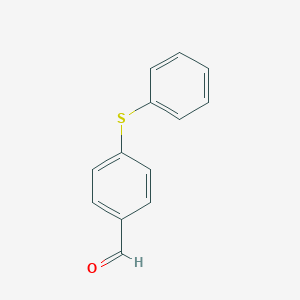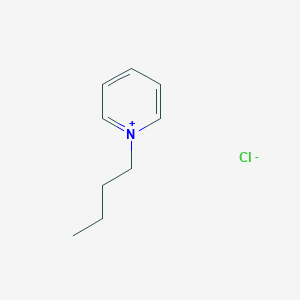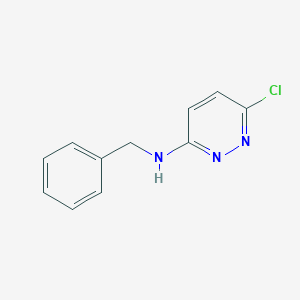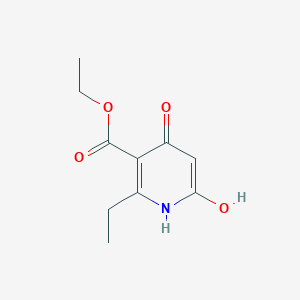
ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate, also known as ethyl 4-oxo-2-(2-oxoethyl)-3-pyridinecarboxylate, is a pyridine derivative that has been extensively studied for its potential use in various scientific research applications. It is a synthetic compound that is commonly used in the laboratory for its unique chemical properties.
作用機序
The exact mechanism of action of ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate is not fully understood, but it is believed to act by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Ethyl 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate has been shown to have a range of biochemical and physiological effects. It has been found to exhibit antioxidant activity, which helps to protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, it has been shown to have antitumor activity, which makes it a potential candidate for the treatment of cancer.
実験室実験の利点と制限
One of the main advantages of using ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate in laboratory experiments is its unique chemical properties. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for use in various experiments. Additionally, it has been extensively studied for its potential use in various scientific research applications, which means that there is a wealth of information available on its properties and potential uses.
One of the main limitations of using ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate in laboratory experiments is its potential toxicity. While it has been shown to have a range of potential applications, it can also be toxic to certain cells and tissues. Additionally, it may not be suitable for use in certain experiments due to its unique chemical properties.
将来の方向性
There are many potential future directions for research on ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate. Some possible areas of research include:
1. Further studies on its potential use in the treatment of cancer and other diseases.
2. Studies on its potential use as an antioxidant and anti-inflammatory agent.
3. Studies on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
4. Studies on its potential use as a diagnostic tool for various diseases.
5. Development of new synthesis methods for ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate.
6. Studies on its potential use in the development of new drugs and therapies.
In conclusion, ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. While it has many potential advantages for use in laboratory experiments, it also has some limitations and potential toxicity. There are many potential future directions for research on this compound, including further studies on its potential use in the treatment of various diseases and the development of new synthesis methods and therapeutic applications.
合成法
The synthesis of ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate involves the reaction of ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate acetoacetate with 2,4-pentanedione in the presence of ammonium acetate. The resulting intermediate is then treated with hydrazine hydrate to produce the final product.
科学的研究の応用
Ethyl 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. It has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
1433-76-7 |
|---|---|
製品名 |
ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate |
分子式 |
C10H13NO4 |
分子量 |
211.21 g/mol |
IUPAC名 |
ethyl 2-ethyl-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-3-6-9(10(14)15-4-2)7(12)5-8(13)11-6/h5H,3-4H2,1-2H3,(H2,11,12,13) |
InChIキー |
CGIKUACJQQBMRL-UHFFFAOYSA-N |
異性体SMILES |
CCC1=C(C(=O)C=C(N1)O)C(=O)OCC |
SMILES |
CCC1=C(C(=CC(=O)N1)O)C(=O)OCC |
正規SMILES |
CCC1=C(C(=O)C=C(N1)O)C(=O)OCC |
同義語 |
2-Ethyl-1,6-dihydro-4-hydroxy-6-(oxo)nicotinic acid ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



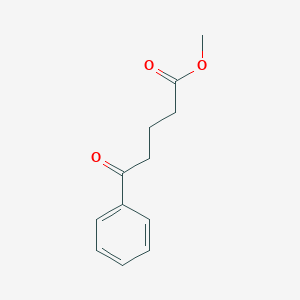
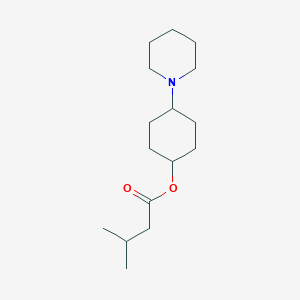
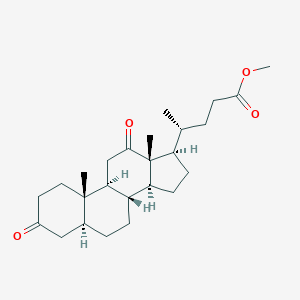
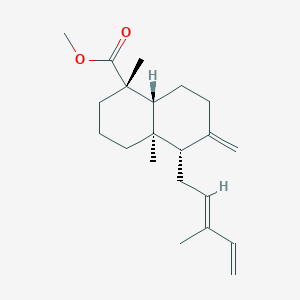



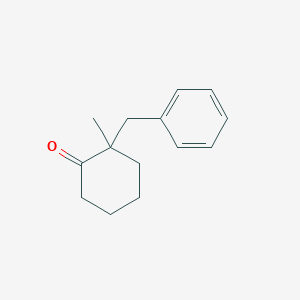
![[(1S,2S)-2-phenylcyclopropyl]benzene](/img/structure/B75713.png)
